molecular formula C10H7Cl2N3OS B15075599 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one

Cat. No.: B15075599
M. Wt: 288.15 g/mol
InChI Key: XBTYJRVBCBRXCK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of dichlorophenyl, imino, methyl, and thioxoimidazolidinone groups, which contribute to its distinct chemical properties and reactivity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one, with the CAS number 30063-55-9, is a compound that has garnered attention for its potential biological activities. This imidazolidinone derivative is characterized by its unique chemical structure, which includes a dichlorophenyl group and a thioxo functional group. The molecular formula for this compound is C10H7Cl2N3OS, and it has a molecular weight of 288.15 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and imidazole possess potent antibacterial effects against various pathogens. The mechanism of action often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this imidazolidinone can inhibit the proliferation of cancer cells. For example, certain derivatives have been evaluated against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). These studies typically employ assays like MTT to assess cell viability and flow cytometry to analyze cell cycle arrest and apoptosis induction .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.
  • Case Study on Anticancer Properties :
    • Another research project focused on the synthesis of new compounds based on the imidazolidinone framework. The results showed that specific modifications enhanced their anticancer activity significantly compared to standard treatments. The study highlighted the importance of structural optimization in developing effective anticancer agents.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC10H7Cl2N3OS
Molecular Weight288.15 g/mol
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInhibits proliferation in several cancer cell lines
Mechanism of ActionDNA gyrase inhibition; apoptosis induction

Properties

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-imino-3-methyl-4-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C10H7Cl2N3OS/c1-14-9(17)8(13)15(10(14)16)5-2-3-6(11)7(12)4-5/h2-4,13H,1H3

InChI Key

XBTYJRVBCBRXCK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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